molecular formula C11H15NO3S B14840869 N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide

Cat. No.: B14840869
M. Wt: 241.31 g/mol
InChI Key: LSWYECUERPGESI-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or receptors, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-8-3-4-9(12-16(2,13)14)7-11(8)15-10-5-6-10/h3-4,7,10,12H,5-6H2,1-2H3

InChI Key

LSWYECUERPGESI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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